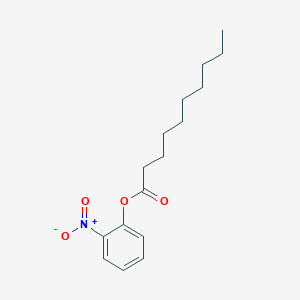

o-Nitrophenyl caprate

Description

Properties

CAS No. |

104809-24-7 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(2-nitrophenyl) decanoate |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3 |

InChI Key |

LNCYDBDIFKPOMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for Nitrophenyl Esters, with Relevance to O Nitrophenyl Caprate

General Esterification Reactions for Nitrophenyl Ester Synthesis

Esterification is a fundamental reaction in organic chemistry, and several methods can be applied to the synthesis of nitrophenyl esters. The direct esterification of a carboxylic acid with a phenol (B47542) is often catalyzed by a strong acid crunchchemistry.co.uk. However, due to the relatively low reactivity of phenols compared to alcohols, more reactive derivatives of the carboxylic acid, such as acyl chlorides, are often used crunchchemistry.co.uk.

A common and effective method for synthesizing esters from carboxylic acids and alcohols or phenols is the use of a dehydrating agent. This agent facilitates the removal of water, which is a byproduct of the esterification reaction, thereby driving the equilibrium towards the formation of the ester product. crunchchemistry.co.ukwikipedia.org

One of the most widely used dehydrating agents in this context is N,N'-dicyclohexylcarbodiimide (DCC). publish.csiro.au The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive and readily reacts with the hydroxyl group of the phenol to form the desired ester and N,N'-dicyclohexylurea, a solid that can be easily removed by filtration. publish.csiro.au This method has been successfully employed for the synthesis of various nitrophenyl esters. publish.csiro.aucdnsciencepub.com For instance, the synthesis of 4-nitrophenyl hexanoate (B1226103) involves the reaction of 4-nitrophenol (B140041) and hexanoic acid facilitated by DCC.

Table 1: Common Dehydrating Agents in Esterification

| Dehydrating Agent | Role in Reaction |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form a reactive intermediate. publish.csiro.au |

| Sulfuric Acid (H₂SO₄) | Acts as a catalyst and a dehydrating agent. smolecule.comchemsynlab.comontosight.ai |

| Phosphorus Pentoxide (P₂O₅) | A powerful dehydrating agent used in some esterification reactions. smolecule.com |

To ensure anhydrous conditions, several precautions are typically taken:

Use of dry solvents: Solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are often dried over a suitable drying agent before use.

Inert atmosphere: The reaction may be carried out under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Use of drying agents: As mentioned previously, dehydrating agents not only drive the reaction forward but also help to maintain anhydrous conditions. wikipedia.org

Phase-Transfer Catalysis in Nitrophenyl Compound Synthesis (e.g., o-Nitrophenylacetic Acid)

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase, where the reaction can occur. ijirset.com

While not a direct method for esterification, PTC is highly relevant in the synthesis of precursors for nitrophenyl compounds. For example, o-nitrophenylacetic acid can be synthesized from o-nitrotoluene and carbon dioxide using phase-transfer catalysis. google.com In this process, the phase-transfer catalyst facilitates the carboxylation reaction in the presence of a mineral alkali in an organic solvent. google.com This method offers advantages such as the use of readily available raw materials, simple operation, and mild reaction conditions. google.com The resulting o-nitrophenylacetic acid can then be used in subsequent esterification reactions.

Table 2: Components in Phase-Transfer Catalysis for o-Nitrophenylacetic Acid Synthesis

| Component | Example | Function |

| Reactant | o-Nitrotoluene | Starting material in the organic phase. google.com |

| Reactant | Carbon Dioxide | Carboxylating agent. google.com |

| Catalyst | Polyethylene glycols | Transfers the hydroxide (B78521) ion to the organic phase. google.com |

| Base | Sodium hydroxide | Generates the carbanion from o-nitrotoluene. google.com |

| Solvent | Organic Solvent | Dissolves the organic reactants. google.com |

Purity Optimization Methodologies for Nitrophenyl Esters

Obtaining a pure product is a critical final step in any synthetic procedure. For nitrophenyl esters, several techniques are employed to optimize purity.

Reaction Monitoring: The progress of the esterification reaction is often monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows the chemist to determine when the reaction is complete and to identify the presence of any side products.

Purification Techniques:

Column Chromatography: This is a very common and effective method for purifying nitrophenyl esters. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is used to separate the desired ester from unreacted starting materials and byproducts.

Recrystallization: If the nitrophenyl ester is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for purification. smolecule.com This technique relies on the principle that the desired compound is more soluble in the hot solvent than in the cold solvent, while the impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent.

Washing: The crude product is often washed with aqueous solutions to remove acidic or basic impurities. For example, washing with a dilute acid can remove basic impurities like pyridine, while washing with a dilute base like sodium bicarbonate can remove unreacted carboxylic acid. nih.gov

Enzymatic Hydrolysis and Kinetic Analysis of Nitrophenyl Caprate

General Principles of Ester Hydrolysis by Hydrolases

The enzymatic hydrolysis of esters, including o-nitrophenyl caprate, is a fundamental biochemical reaction catalyzed by a broad class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.govresearchgate.net This process involves the cleavage of an ester bond to yield a carboxylic acid and an alcohol. nih.gov The reaction is essentially a nucleophilic acyl substitution. nih.govresearchgate.net

The catalytic mechanism of many hydrolases, particularly serine hydrolases, relies on a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues within the enzyme's active site. nih.govcam.ac.uk The reaction commences with the activation of the serine residue, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester substrate. nih.govcam.ac.uk This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. nih.gov The intermediate then collapses, leading to the formation of an acyl-enzyme complex and the release of the alcohol moiety (in this case, o-nitrophenol). nih.gov In the final step, a water molecule, activated by the histidine residue of the catalytic triad, attacks the acyl-enzyme intermediate, leading to the hydrolysis of this intermediate and the release of the carboxylic acid (capric acid), thereby regenerating the free enzyme for subsequent catalytic cycles. diva-portal.org

Substrate Specificity Profiling of Nitrophenyl Caprate Analogues

Influence of Acyl Chain Length on Hydrolysis Kinetics

The length of the acyl chain of nitrophenyl esters significantly influences the kinetics of their enzymatic hydrolysis. Studies on a variety of lipases and esterases using a homologous series of p-nitrophenyl esters have demonstrated clear structure-activity relationships.

For many lipases, there is an optimal acyl chain length for maximal activity. For instance, one study on lipase (B570770) activity showed that the maximum velocity (Vmax) increased from p-nitrophenyl acetate (B1210297) (C2) to p-nitrophenyl octanoate (C8) and then decreased for p-nitrophenyl dodecanoate (C12) and p-nitrophenyl palmitate (C16). dergipark.org.trdergipark.org.tr This suggests that the active site of the lipase can accommodate and optimally bind an acyl chain of a certain length, with both shorter and longer chains resulting in suboptimal binding and catalysis.

Conversely, some studies have shown that for certain lipases, the conversion of nitrophenyl esters decreases as the acyl chain length increases. researchgate.net For esterases, the trend is often a preference for shorter to medium-chain lengths. For example, one bacterial esterase exhibited its highest catalytic efficiency (kcat/Km) towards p-nitrophenyl caproate (C6). researchgate.net The hydrolysis of this compound would be expected to follow similar trends, with its rate of hydrolysis by a given enzyme being dependent on how well its ten-carbon acyl chain fits into the enzyme's active site.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

|---|---|---|

| p-Nitrophenyl acetate | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.1 |

| p-Nitrophenyl dodecanoate | C12 | 0.78 |

| p-Nitrophenyl palmitate | C16 | 0.18 |

Isomer-Specific Hydrolysis Considerations (Ortho vs. Para Nitrophenyl Esters)

The position of the nitro group on the phenyl ring of the ester, whether it is in the ortho, meta, or para position, can influence the rate of enzymatic hydrolysis due to both electronic and steric effects. nih.gov The nitro group is strongly electron-withdrawing, and its position affects the electrophilicity of the carbonyl carbon and the stability of the leaving group (the nitrophenolate anion).

In non-enzymatic base-catalyzed hydrolysis, the position of an electron-withdrawing substituent can significantly impact the reaction rate. nih.gov However, in enzymatic reactions, the specific architecture of the enzyme's active site plays a crucial role in determining substrate specificity. The active site may impose steric constraints that favor one isomer over another. pearson.comchemistrysteps.com

While extensive research has utilized p-nitrophenyl esters as chromogenic substrates for assaying lipase and esterase activity, studies directly comparing the enzymatic hydrolysis of o-nitrophenyl and p-nitrophenyl esters are less common. semanticscholar.orgncsu.edu Generally, the para-isomer is more widely used due to the distinct color change of the p-nitrophenolate ion at alkaline pH, which is convenient for spectrophotometric monitoring. researchgate.net For o-nitrophenyl esters, the release of o-nitrophenol can also be monitored spectrophotometrically. nih.gov The relative rates of hydrolysis of this compound versus p-nitrophenyl caprate by a particular enzyme would depend on the precise stereoelectronic complementarity between the substrate and the enzyme's active site. Steric hindrance from the ortho-nitro group could potentially reduce the rate of hydrolysis compared to the para-isomer in some enzymes, while in others, specific binding interactions might favor the ortho-isomer.

Enzymatic Reaction Mechanism Elucidation for Nitrophenyl Caprate Hydrolysis

Nucleophilic Attack on Carbonyl Carbon

The hydrolysis of this compound by a serine hydrolase is initiated by a nucleophilic attack on the carbonyl carbon of the ester. nih.gov The catalytic triad in the enzyme's active site facilitates this process. The histidine residue acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. diva-portal.org This deprotonation enhances the nucleophilicity of the serine oxygen, enabling it to attack the electron-deficient carbonyl carbon of the this compound substrate. nih.gov

This attack leads to the formation of a tetrahedral oxyanion intermediate, where the carbonyl oxygen carries a negative charge. nih.gov This unstable intermediate is stabilized by hydrogen bonding with amino acid residues in the oxyanion hole of the active site. nih.gov The subsequent collapse of this intermediate results in the cleavage of the ester bond, with the o-nitrophenolate anion acting as the leaving group. This step forms a covalent acyl-enzyme intermediate, where the caproyl group is attached to the serine residue of the enzyme. diva-portal.org The catalytic cycle is completed by the hydrolysis of this acyl-enzyme intermediate by a water molecule, releasing capric acid and regenerating the enzyme. diva-portal.org

Formation of Tetrahedral Intermediates

The enzymatic hydrolysis of esters like this compound by hydrolases, such as lipases and esterases, proceeds through the formation of a transient tetrahedral intermediate. This process is a cornerstone of the catalytic mechanism for serine hydrolases caltech.edu. The reaction is initiated by a nucleophilic attack from a serine residue located in the enzyme's active site on the carbonyl carbon of the ester substrate caltech.edu.

This attack leads to the formation of a high-energy tetrahedral intermediate, where the carbonyl carbon transitions from a planar sp² hybridization to a tetrahedral sp³ hybridization. The negative charge that develops on the carbonyl oxygen is stabilized by a specialized feature of the active site known as the "oxyanion hole." This pocket is typically formed by the backbone amide groups of amino acids, which provide hydrogen bonds to stabilize the negative charge on the oxygen atom of the intermediate caltech.edu. The formation and stabilization of this tetrahedral intermediate are critical steps in the catalytic cycle, as they lower the activation energy of the reaction, thereby accelerating the rate of hydrolysis spandidos-publications.com. The collapse of this intermediate is the rate-limiting step in the deacylation phase of the hydrolysis spandidos-publications.com.

Role of Catalytic Triad Residues

The catalytic activity of many lipases and esterases relies on a conserved set of three amino acid residues known as the catalytic triad, typically consisting of serine (Ser), histidine (His), and an acidic residue, which is usually aspartic acid (Asp) or glutamic acid (Glu) caltech.eduresearchgate.net. These residues work in concert to perform the catalysis.

The role of the catalytic triad in the hydrolysis of this compound can be described as follows:

Histidine as a General Base: The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the serine residue. This proton abstraction increases the nucleophilicity of the serine's oxygen atom caltech.edu.

Serine as a Nucleophile: The now highly nucleophilic serine alkoxide ion attacks the electrophilic carbonyl carbon of the this compound substrate, leading to the formation of the tetrahedral intermediate caltech.edu.

Aspartic/Glutamic Acid for Stabilization: The acidic residue (aspartate or glutamate) is hydrogen-bonded to the histidine residue. Its primary role is to orient the histidine residue correctly and to stabilize the positive charge that develops on the histidine's imidazole ring after it has accepted the proton from serine. This charge stabilization is crucial for the efficiency of the catalytic process caltech.edu.

Following the formation of the acyl-enzyme intermediate, a water molecule enters the active site. The histidine residue, now acting as a general acid, donates a proton to the leaving group (o-nitrophenol), facilitating its departure. Subsequently, the histidine acts as a base again, activating the water molecule for a nucleophilic attack on the acyl-enzyme intermediate, leading to the release of the capric acid and regeneration of the free enzyme caltech.edu.

Kinetic Parameter Determination

Michaelis-Menten Kinetics

The enzymatic hydrolysis of this compound is expected to follow Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) wikipedia.orgdergipark.org.tr. The Michaelis-Menten equation is expressed as:

v₀ = (Vmax * [S]) / (Km + [S])

At low substrate concentrations, the reaction rate is proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches Vmax researchgate.net.

Determination of K_m, V_max, and k_cat

The key kinetic parameters for the enzymatic hydrolysis of this compound are:

Michaelis Constant (K_m): This constant represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km value indicates a higher affinity rsc.org.

Maximum Velocity (V_max): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the enzyme concentration rsc.org.

Catalytic Constant (k_cat): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated as k_cat = V_max / [E]t, where [E]t is the total enzyme concentration rsc.org.

The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m. This value represents the rate constant for the conversion of the enzyme-substrate complex to product and is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations rsc.org.

While specific values for this compound are not available, the following table provides kinetic parameters for the hydrolysis of various p-nitrophenyl esters by a wild-type lipase, illustrating the typical range of these values nih.gov.

| Substrate | Vmax (U/mg protein) |

| p-Nitrophenyl acetate | 0.42 |

| p-Nitrophenyl butyrate | 0.95 |

| p-Nitrophenyl octanoate | 1.1 |

| p-Nitrophenyl dodecanoate | 0.78 |

| p-Nitrophenyl palmitate | 0.18 |

This interactive table shows Vmax values for the hydrolysis of different p-nitrophenyl esters, which are analogous to this compound.

Lineweaver-Burk Analysis

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of the Michaelis-Menten equation. It is obtained by plotting the reciprocal of the initial reaction rate (1/v₀) against the reciprocal of the substrate concentration (1/[S]) kenyon.edunih.gov. The equation for the Lineweaver-Burk plot is:

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This plot yields a straight line with:

Y-intercept: 1/Vmax

X-intercept: -1/Km

Slope: Km/Vmax

The Lineweaver-Burk plot is a valuable tool for determining Km and Vmax from experimental data kenyon.edunih.gov. For instance, in the kinetic analysis of a purified lipase using p-nitrophenyl acetate as a substrate, the Km and Vmax were determined from a Lineweaver-Burk plot to be 4.625 mM and 125 µmol/min/mg, respectively.

Modulators of Enzymatic Activity and Stability

The enzymatic hydrolysis of this compound can be influenced by various physical and chemical factors that modulate the enzyme's activity and stability. These modulators can either enhance or inhibit the catalytic process.

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. For instance, many lipases show optimal activity in the neutral to alkaline pH range. Deviations from the optimal conditions can lead to a decrease in activity and, in extreme cases, irreversible denaturation of the enzyme.

Metal Ions: The presence of certain metal ions can affect lipase activity. Some ions may act as cofactors and enhance activity, while others can be inhibitory spandidos-publications.com.

Organic Solvents and Detergents: The activity of lipases can be significantly affected by the presence of organic solvents and detergents. For example, detergents like Triton X-100 are often used in lipase assays to emulsify the substrate and can enhance enzyme activity by increasing the interfacial area available for catalysis. However, high concentrations of certain organic solvents may lead to enzyme inactivation.

Inhibitors: Specific molecules can inhibit enzyme activity. These can be competitive inhibitors, which bind to the active site and compete with the substrate, or non-competitive inhibitors, which bind to a different site on the enzyme and alter its conformation. The study of inhibitors is crucial for understanding enzyme mechanisms and for the development of drugs researchgate.net.

pH Effects on Hydrolysis Rate and Enzyme Stability

The pH of the reaction medium is a critical factor that influences both the rate of enzymatic hydrolysis and the structural stability of the enzyme. Generally, bacterial lipases exhibit optimal activity in neutral or alkaline conditions and maintain stability over a broad pH range researchgate.net.

For instance, the novel lipase Lip486, which shows the highest activity toward p-nitrophenyl caprate (C10), demonstrates optimal activity at a pH of 10.0. The enzyme maintains over 80% of its maximum activity within a pH range of 9.0 to 11.0. However, its activity diminishes sharply at pH levels below 8.0 researchgate.net.

The stability of an enzyme across different pH levels is also crucial for its application. Lip486 proves to be highly stable in alkaline environments, retaining more than 90% of its initial activity after being incubated for 1 hour in a pH range of 8.0 to 11.0. This stability decreases significantly in acidic conditions researchgate.net. Similarly, a lipase from Kocuria flava Y4 showed maximum hydrolytic activity at pH 8.0 nih.gov. In contrast, some lipases, such as those from Rhizopus oryzae, display optimal activity at more acidic pH levels, around pH 5.5 nih.gov.

| pH | Relative Activity (%) | Residual Activity after 1 hr Incubation (%) |

|---|---|---|

| 6.0 | ~10 | ~60 |

| 7.0 | ~20 | ~80 |

| 8.0 | ~50 | >90 |

| 9.0 | ~85 | >90 |

| 10.0 | 100 | >90 |

| 11.0 | ~85 | >90 |

| 12.0 | ~40 | ~75 |

Data is estimated from graphical representations in the source material for illustrative purposes researchgate.net.

Temperature Effects on Hydrolysis Rate and Enzyme Stability

Temperature significantly affects enzyme kinetics, with the hydrolysis rate generally increasing with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity diva-portal.org.

The Lip486 enzyme, using p-nitrophenyl caprate as a substrate, exhibits an optimal temperature of 60°C. It maintains more than 80% of its peak activity between 55°C and 65°C researchgate.net. Other lipases show a wide range of optimal temperatures. For example, a lipase from Burkholderia cepacia (S31 lipase) has an optimal temperature between 65°C and 70°C, while a lipase from Kocuria flava Y4 is most active at 35°C researchgate.netnih.gov. Cold-adapted lipases can display high activity at much lower temperatures, even near the freezing point of water diva-portal.org.

Thermostability is a key characteristic for industrial enzymes. Lip486 demonstrates excellent thermal stability, retaining over 80% of its activity after a 1-hour incubation at temperatures up to 60°C. However, its stability drops sharply at temperatures above 70°C researchgate.net. The S31 lipase also shows high thermostability, retaining 80% of its activity after incubation at 70°C for one hour researchgate.net.

| Temperature (°C) | Relative Activity (%) | Residual Activity after 1 hr Incubation (%) |

|---|---|---|

| 40 | ~30 | ~100 |

| 50 | ~65 | ~100 |

| 55 | ~85 | ~95 |

| 60 | 100 | ~85 |

| 65 | ~85 | ~60 |

| 70 | ~50 | ~20 |

| 80 | ~20 | <10 |

Data is estimated from graphical representations in the source material for illustrative purposes researchgate.net.

Influence of Metal Ions (e.g., Ca²⁺)

Metal ions can act as cofactors, inhibitors, or stabilizers for enzymes, thereby modulating their catalytic activity. The effect of a specific metal ion is dependent on the enzyme's structure and origin.

For the Lip486 enzyme, the presence of Ca²⁺ ions at a concentration of 5 mM was found to slightly enhance its hydrolytic activity on p-nitrophenyl caprate by approximately 10%. Conversely, other divalent cations such as Mn²⁺, Cu²⁺, and Zn²⁺ showed an inhibitory effect on the enzyme's activity researchgate.net. The activating role of Ca²⁺ is a common feature for many lipases, although the extent of activation can vary drew.edunih.gov. For instance, a lipase from Chryseobacterium polytrichastri also showed enhanced activity in the presence of Ca²⁺ and Mg²⁺, but was inhibited by Cu²⁺ and Fe²⁺ nih.gov. The proposed mechanism for Ca²⁺ catalysis involves the ion coordinating with the nucleophile (hydroxide) or stabilizing the enzyme-metal complex drew.edu.

| Metal Ion | Relative Activity (%) |

|---|---|

| Control (No Ion) | 100 |

| Ca²⁺ | 110.2 |

| Mg²⁺ | 99.6 |

| Mn²⁺ | 88.4 |

| Cu²⁺ | 79.8 |

| Zn²⁺ | 75.9 |

Data sourced from researchgate.net.

Impact of Organic Solvents and Detergents

The stability and activity of enzymes in the presence of organic solvents and detergents are critical for their application in non-aqueous environments and in detergent formulations. The use of organic solvents can sometimes lead to enzyme denaturation and reduced activity researchgate.net.

The Lip486 lipase demonstrated remarkable stability in the presence of various organic solvents. It retained over 90% of its activity after a 1-hour incubation with 10% (v/v) of methanol (B129727), ethanol, isopropanol (B130326), and acetone. It also showed high tolerance to dimethyl sulfoxide (DMSO) researchgate.net. Some enzymes even exhibit enhanced activity in the presence of certain solvents; for example, the activity of a novel lipolytic enzyme, DS-007, was increased by 40% in the presence of 1% methanol nih.gov.

Detergents can also significantly impact lipase activity. Lip486 maintained high stability in the presence of non-ionic surfactants like Triton X-100 and Tween 80. However, its activity was strongly inhibited by the anionic surfactant sodium dodecyl sulfate (SDS), which is a known protein denaturant researchgate.net.

| Reagent (10% v/v or 1% w/v) | Relative Activity (%) |

|---|---|

| Control | 100 |

| Methanol | 98.7 |

| Ethanol | 97.6 |

| Isopropanol | 94.2 |

| Acetone | 92.1 |

| DMSO | 103.5 |

| Triton X-100 | 101.4 |

| Tween 80 | 102.6 |

| SDS | 21.5 |

Data sourced from researchgate.net.

Protein Concentration Dependence of Activity

Under conditions where the substrate is not a limiting factor, the rate of an enzymatic reaction is directly proportional to the concentration of the enzyme. A higher concentration of enzyme molecules leads to the formation of more enzyme-substrate complexes per unit of time, resulting in a faster rate of product formation nih.gov. This linear relationship holds true for the hydrolysis of nitrophenyl caprate. If the enzyme concentration is doubled, the rate of hydrolysis will also double, provided that the substrate concentration is saturating and other reaction conditions such as pH and temperature are kept constant nih.gov. This principle is fundamental for designing enzyme assays and ensuring that the measured activity accurately reflects the enzyme's catalytic power.

Enzyme Inhibitor Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Studying inhibitors provides insights into an enzyme's catalytic mechanism and can be used to regulate its activity. For lipases and esterases, which are often serine hydrolases, certain compounds are known to be potent inhibitors.

The activity of the Lip486 enzyme was completely inhibited by a 5 mM concentration of phenylmethylsulfonyl fluoride (PMSF) researchgate.net. PMSF is a classic inhibitor of serine hydrolases, as it irreversibly binds to the active site serine residue, preventing the enzyme from carrying out its catalytic function. Another common inhibitor is Orlistat, which is a clinically approved pancreatic lipase inhibitor nih.gov. Ebelactones A and B are also known to be effective inhibitors of digestive lipases researchgate.net. These inhibitors are crucial tools for characterizing the active site and mechanism of enzymes that hydrolyze nitrophenyl caprate.

Characterization of Specific Enzymes Utilizing Nitrophenyl Caprate Substrates

The substrate specificity of a lipase or esterase is a key aspect of its characterization. Nitrophenyl esters with varying acyl chain lengths are commonly used to determine this specificity. Enzymes that preferentially hydrolyze nitrophenyl caprate are particularly interesting for applications involving medium-chain fatty acids.

A novel lipase, Lip486, discovered through functional metagenomics, was characterized and found to have a strong preference for medium- to long-chain p-nitrophenyl esters. Its highest specific activity was observed with p-nitrophenyl caprate (C10). The enzyme showed lower but significant activity on p-nitrophenyl octanoate (C8) and p-nitrophenyl laurate (C12), while activity on shorter chains (C4, C6) and longer chains (C14, C16) was considerably reduced researchgate.net. This substrate profile indicates that Lip486 is a true lipase with an active site architecture well-suited for accommodating a 10-carbon acyl chain.

Another study investigating a wild-type lipase also found that activity varied with the carbon chain length of the substrate. The highest activity was observed with the eight-carbon chain p-nitrophenyl octanoate, with activity decreasing for both shorter and longer chains dergipark.org.tr. Specifically, the Vmax values for p-nitrophenyl octanoate (C8), dodecanoate (C12), and palmitate (C16) were 1.1, 0.78, and 0.18 U/mg protein, respectively, demonstrating a clear preference for medium-chain esters over long-chain ones dergipark.org.trdergipark.org.tr.

Bacterial and Fungal Lipases/Esterases

Lipases and esterases from bacterial and fungal sources are the most extensively studied and industrially significant groups of enzymes for ester hydrolysis. These microbial enzymes are attractive biocatalysts due to their stability, broad substrate specificity, and ease of production nih.govdergipark.org.trdergipark.org.trdergipark.org.tr. The hydrolysis of nitrophenyl esters, including those with a caprate (C10) acyl chain, is a standard method for characterizing the activity of these enzymes dergipark.org.trdergipark.org.trscielo.br.

Research has shown that the lipase from Thermomyces lanuginosus exhibits activity that is significantly influenced by the hydrophobicity of the substrate dergipark.org.tr. Studies on various p-nitrophenyl esters with different aliphatic chain lengths have demonstrated that the activity of wild-type lipase often increases with the carbon chain length up to a certain point, typically around C8 (octanoate) or C10 (caprate), after which it may decrease dergipark.org.trdergipark.org.tr. For instance, one study found that the Vmax value for a wild-type lipase was highest with p-nitrophenyl octanoate, with the value for p-nitrophenyl dodecanoate being lower dergipark.org.tr.

The kinetic parameters of these enzymes are crucial for understanding their catalytic efficiency. While specific data for this compound is sparse, studies on the closely related p-nitrophenyl esters provide valuable insights. For example, the Vmax of a wild-type lipase for p-nitrophenyl octanoate was found to be 1.1 U/mg protein, while for p-nitrophenyl dodecanoate, it was 0.78 U/mg protein dergipark.org.tr. Another study on a lipase from Kocuria flava Y4 using p-nitrophenyl acetate reported a Km of 4.625 mM and a Vmax of 125 µmol/min⁻¹mg⁻¹ nih.gov. Fungal lipases, such as those from Aspergillus niger, have also been shown to hydrolyze a range of p-nitrophenyl esters, including p-nitrophenyl palmitate (p-NPP), p-nitrophenyl laurate (p-NPL), and p-nitrophenyl butyrate (p-NPB) scielo.br.

Table 1: Kinetic Parameters of a Wild-Type Lipase for various p-Nitrophenyl Esters

| Substrate | Vmax (U/mg protein) |

|---|---|

| p-Nitrophenyl acetate | 0.42 |

| p-Nitrophenyl butyrate | 0.95 |

| p-Nitrophenyl octanoate | 1.1 |

| p-Nitrophenyl dodecanoate | 0.78 |

| p-Nitrophenyl palmitate | 0.18 |

Data sourced from a study on wild-type lipase activity. dergipark.org.tr

Metagenome-Derived Hydrolases

Metagenomics, the study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for discovering novel enzymes with unique properties nih.gov. This approach bypasses the need for culturing microorganisms and allows for the identification of hydrolases from a vast range of previously inaccessible microbial communities. These metagenome-derived esterases and lipases have shown significant potential for biotechnological applications due to their often-novel substrate specificities and stability under various conditions.

The characterization of these enzymes frequently involves the use of p-nitrophenyl esters to determine their substrate preferences. For example, a study on a metagenome-derived esterase, SMc00930, demonstrated its ability to hydrolyze p-nitrophenyl acyl esters with varying chain lengths, from C10 to C18 nih.gov. Notably, this enzyme exhibited its highest specific activity (5.5 mmol NP min⁻¹ mg protein⁻¹) towards p-nitrophenyl palmitate nih.gov. This preference for longer-chain esters is a characteristic feature that often distinguishes lipases from esterases, which typically favor shorter-chain substrates scielo.br.

Another metagenome-derived enzyme, SMc01003, was found to hydrolyze medium-chain (p-nitrophenyl decanoate) and long-chain (p-nitrophenyl palmitate and stearate) p-nitrophenyl esters nih.gov. The ability of these novel enzymes to act on substrates like nitrophenyl caprate underscores the potential of metagenomics to expand the biocatalytic toolbox for ester hydrolysis.

Table 2: Substrate Specificity of Metagenome-Derived Patatin-Like Lipase SMc00930

| Substrate | Specific Activity (mmol NP min⁻¹ mg protein⁻¹) |

|---|---|

| p-Nitrophenyl decanoate (C10) | Not specified |

| p-Nitrophenyl laurate (C12) | Not specified |

| p-Nitrophenyl myristate (C14) | Not specified |

| p-Nitrophenyl palmitate (C16) | 5.5 |

| p-Nitrophenyl stearate (C18) | Not specified |

Data from a study on the characterization of metagenome-derived lipases. nih.gov

Mammalian Esterases (e.g., Human Serum Albumin)

While the primary role of mammalian esterases is in endogenous and xenobiotic metabolism, some of these enzymes, and even other proteins with "esterase-like" activity, can hydrolyze nitrophenyl esters. A prominent example is human serum albumin (HSA), the most abundant protein in blood plasma researchgate.netmdpi.comnih.govnih.govmdpi.comnih.gov. HSA is known to possess catalytic activity towards a variety of ester-containing compounds researchgate.netmdpi.commdpi.com.

Kinetic studies have been conducted on the hydrolysis of a series of p- and o-nitrophenyl esters by HSA to elucidate the mechanism of its esterase-like activity researchgate.net. These studies have shown that the reaction follows Michaelis-Menten kinetics, indicating the formation of an enzyme-substrate complex mdpi.commdpi.com. The catalytic activity of HSA is attributed to specific amino acid residues, with Tyr-411 being a key player in the nucleophilic attack on the ester bond researchgate.netnih.gov.

The substrate specificity of HSA's esterase-like activity has been investigated using nitrophenyl esters with varying acyl chain lengths and isomeric positions of the nitro group researchgate.netmdpi.com. While much of the research has focused on p-nitrophenyl esters, studies have also included o-nitrophenyl esters to understand the structural requirements for substrate binding and catalysis researchgate.net. For instance, a comparative analysis of albumin's activity towards para- and ortho-nitrophenyl esters with different side chains identified p-nitrophenylpropionate as a particularly suitable substrate, with a kcat of 0.166 s⁻¹ and a Ks of 1.55 × 10⁻⁴ M mdpi.com.

Table 3: Kinetic Parameters for the Hydrolysis of p-Nitrophenylpropionate by Human Serum Albumin

| Parameter | Value |

|---|---|

| kcat | 0.166 s⁻¹ |

| Ks | 1.55 × 10⁻⁴ M |

| kcat/Ks | 1079 M⁻¹s⁻¹ |

Data from a comparative analysis of albumin activity towards nitrophenyl esters. mdpi.com

Insect Lipases

Insect lipases play a crucial role in the digestion and metabolism of dietary lipids. These enzymes are adapted to function in the specific physiological conditions of the insect gut and have been a subject of research for their potential applications in biotechnology. The characterization of insect lipases often involves assessing their activity on a range of substrates, including nitrophenyl esters.

A notable study on the lipase activity in the midgut of the gypsy moth (Lymantria dispar L.) larvae utilized various p-nitrophenyl esters to determine substrate specificity researchgate.netpan.krakow.plnih.gov. The results revealed that the enzyme was most active on shorter-chain fatty acid esters, with maximum activity observed for p-nitrophenyl caprylate (C8) and p-nitrophenyl caprate (C10) researchgate.netpan.krakow.plnih.gov. The activity on longer-chain esters was significantly lower pan.krakow.pl.

For the substrate p-nitrophenyl caprylate, a Km value of 0.310 mM and a Vmax value of 1.479 U/mg protein were determined for the gypsy moth midgut lipase researchgate.netpan.krakow.plnih.gov. Although specific kinetic parameters for this compound were not reported, the high relative activity towards p-nitrophenyl caprate suggests that it is also a preferred substrate for this insect lipase researchgate.netpan.krakow.plnih.gov. The enzyme exhibited optimal activity at an alkaline pH of 8.2 researchgate.netpan.krakow.pl. Interestingly, previous unpublished data mentioned in the study indicated that cadmium had an in vivo inhibitory effect on the gypsy moth midgut esterase using o-nitrophenyl butyrate as a substrate pan.krakow.plbg.ac.rs.

Table 4: Substrate Specificity of Gypsy Moth (Lymantria dispar L.) Midgut Lipase

| Substrate | Relative Activity (%) |

|---|---|

| p-Nitrophenyl caprylate (C8) | 100 |

| p-Nitrophenyl caprate (C10) | ~100 |

| p-Nitrophenyl laurate (C12) | ~60 |

| p-Nitrophenyl myristate (C14) | <10 |

| p-Nitrophenyl palmitate (C16) | <10 |

| p-Nitrophenyl stearate (C18) | <10 |

Data is expressed as a percentage of the maximum activity obtained with p-nitrophenyl caprylate. researchgate.net

Genetic Engineering and Mutagenesis for Substrate Specificity Alteration

The advent of genetic engineering and site-directed mutagenesis has revolutionized the field of enzymology, allowing for the rational design of enzymes with altered and improved properties mdpi.comnih.gov. These techniques are particularly valuable for modifying the substrate specificity of lipases and esterases to better suit specific industrial applications mdpi.com. By targeting specific amino acid residues in or near the enzyme's active site, it is possible to change the enzyme's preference for certain substrates, such as this compound.

The substrate-binding pocket of a lipase is a key determinant of its specificity for the acyl chain length of the ester substrate mdpi.com. Altering the amino acid sequence of this pocket can lead to significant shifts in substrate preference mdpi.com. For example, site-directed mutagenesis of a lipase from Aeromonas hydrophila was used to identify amino acids involved in catalysis nih.gov. While this study did not focus on this compound, it demonstrated the principle of using mutagenesis to probe enzyme function.

Protein engineering strategies, including rational design and directed evolution, are employed to enhance various enzymatic properties, including substrate specificity dergipark.org.tr. For instance, the properties of commercial lipase preparations like Lipolase Ultra® and LipoPrime® have been improved through protein engineering dergipark.org.tr. These methods can be used to create lipase variants with increased activity towards specific medium- or long-chain esters like this compound, thereby expanding their utility as biocatalysts.

Spectrophotometric Methodologies for Nitrophenyl Caprate Based Enzyme Assays

Principles of Chromogenic Substrate Utilization

The utility of o-nitrophenyl caprate in enzyme assays is based on the principle of chromogenic substrate hydrolysis. dergipark.org.tr Esterase or lipase (B570770) enzymes catalyze the cleavage of the ester bond in the colorless this compound molecule. dergipark.org.trresearchgate.net This reaction releases caprate (decanoate) and o-nitrophenol. The latter compound is the key to the colorimetric detection method. uga.edu

Upon its release, o-nitrophenol can be quantified spectrophotometrically. In aqueous solutions, o-nitrophenol exists in equilibrium between its protonated form and its deprotonated form, o-nitrophenolate. nih.gov Under alkaline conditions, the equilibrium shifts towards the deprotonated o-nitrophenolate ion, which exhibits a distinct yellow color. uga.edusigmaaldrich.com The intensity of this yellow color is directly proportional to the concentration of o-nitrophenol released, and therefore, to the activity of the enzyme being assayed. This color change forms the basis of the detection method. researchgate.net

The selection of an appropriate wavelength is critical for the sensitivity and accuracy of spectrophotometric measurements. wisdomlib.orgbmglabtech.com For assays involving o-nitrophenol, the wavelength is chosen to coincide with the maximum absorbance (λmax) of the yellow o-nitrophenolate ion. This typically falls within the range of 405 to 420 nm. uga.edu Specifically, the deprotonated form of o-nitrophenol has a major absorption peak at 416 nm, while the protonated form's main peak is at 351 nm. nih.gov By measuring absorbance at or near 416-420 nm, the assay maximizes the signal from the product while minimizing any potential interference from the substrate or other components in the reaction mixture. uga.edusigmaaldrich.com

To convert the measured absorbance into the concentration of the product formed, the Beer-Lambert law is applied. This law requires knowledge of the molar extinction coefficient (ε), a constant that relates absorbance, concentration, and path length for a specific substance at a given wavelength. bmglabtech.com The molar extinction coefficient for o-nitrophenol is determined experimentally by measuring the absorbance of standard solutions of known concentrations under defined conditions (e.g., specific pH and wavelength). Several values have been reported for o-nitrophenol, which are crucial for calculating the precise amount of product released and, consequently, the enzyme's activity in units such as µmoles per minute. uga.edusigmaaldrich.com

| Compound | Wavelength (nm) | pH Condition | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| o-Nitrophenol | 420 | Basic | 4,600 | sigmaaldrich.com |

| o-Nitrophenol | Not Specified | Not Specified | 7,500 | uga.edu |

The absorbance spectrum of o-nitrophenol is highly dependent on the pH of the solution. nih.gov This is due to the acid-base equilibrium between the protonated form (o-nitrophenol), which is less colored, and the deprotonated form (o-nitrophenolate), which is intensely yellow. nih.gov The protonated species has an absorption maximum around 351 nm, whereas the deprotonated anion's maximum is at approximately 416 nm. nih.gov

| Form of o-Nitrophenol | pH Condition | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Protonated (o-Nitrophenol) | Acidic (~pH 4) | 351 nm | nih.gov |

| Deprotonated (o-Nitrophenolate) | Basic (~pH 10) | 416 nm | nih.gov |

At a specific wavelength known as the isosbestic point, the molar extinction coefficients of the protonated and deprotonated forms are identical. ncsu.eduscirp.org Consequently, the absorbance at this wavelength is independent of the pH of the solution and depends only on the total concentration of the nitrophenol species. researchgate.netresearchgate.net For the related compound p-nitrophenol, an isosbestic point has been identified at 347 nm. ncsu.eduresearchgate.net Measuring at an isosbestic point can enhance the robustness of an assay by eliminating variability due to minor pH fluctuations, although it may result in lower sensitivity compared to measuring at the λmax of the phenolate (B1203915) form. researchgate.net

Assay Optimization Strategies

Optimizing an enzyme assay is essential to ensure accurate and reproducible results. This involves adjusting various parameters such as substrate concentration, enzyme concentration, pH, and temperature to achieve maximal and stable reaction rates.

A continuous spectrophotometric assay is a powerful method for studying enzyme kinetics because it allows for the real-time monitoring of the reaction's progress. mdpi.com In the case of this compound, the assay is performed by continuously measuring the increase in absorbance at a fixed wavelength (e.g., 420 nm) as the enzyme hydrolyzes the substrate and releases o-nitrophenol. uga.edu The data are plotted as absorbance versus time, generating a progress curve. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction, where the rate is constant before significant substrate depletion or product inhibition occurs. nih.gov This initial rate is directly proportional to the enzyme's activity under the specified conditions. This method is advantageous because it provides a direct measurement of reaction rates and is more sensitive than discontinuous (end-point) assays. mdpi.com

End-Point Spectrophotometric Assays

End-point assays are a common method for determining enzyme activity where the reaction is allowed to proceed for a specific duration before being stopped. The total amount of product formed is then measured. In the context of this compound, the substrate is hydrolyzed by an enzyme, such as a lipase or esterase, releasing the chromophore o-nitrophenol.

The basic steps of an end-point assay using this substrate are as follows:

An aliquot of the enzyme extract is mixed with a buffered solution containing this compound.

The mixture is incubated for a predetermined time at a specific temperature to allow the enzymatic reaction to occur.

The reaction is terminated. This can be achieved by adding a stopping agent that denatures the enzyme, such as a solution of sodium carbonate, or by altering the pH drastically. boneandcancer.orglibretexts.org For instance, some methods employ a chloroform:isoamyl alcohol mixture to halt the reaction and precipitate the enzyme, which is then removed by centrifugation. researchgate.net

The amount of released o-nitrophenol, which is yellow in color under alkaline conditions, is quantified by measuring the absorbance of the solution with a spectrophotometer, typically at a wavelength between 405 and 420 nm. libretexts.orgbiocompare.com The concentration of the product is directly proportional to the enzyme's activity under the specified conditions.

This method is valued for its simplicity and cost-effectiveness in quantifying enzyme activity. nih.gov

Microplate-Level Adaptations

The fundamental principles of the this compound assay are highly adaptable to a microplate format, which is essential for high-throughput applications. nih.gov Performing the assay in 96-well or 384-well plates allows for the simultaneous analysis of numerous samples, significantly increasing efficiency. boneandcancer.orgnuvisan.com

The workflow for a microplate-based assay is similar to the standard cuvette-based method but scaled down. Reagents, including the cell lysate or purified enzyme, buffer, and substrate, are dispensed into the wells of the microplate. sigmaaldrich.comnih.govchemrxiv.org After incubation, the reaction can be stopped, and the absorbance is read directly using a microplate reader. libretexts.orgpubcompare.ai This adaptation is crucial for screening large libraries of enzymes or potential inhibitors. nih.gov The use of microplates reduces the required volume of expensive reagents and samples, making it a cost-effective solution for large-scale experiments. nuvisan.com

Table 1: Comparison of Standard vs. Microplate-Level Assays

| Feature | Standard (Cuvette) Assay | Microplate Assay |

|---|---|---|

| Format | Individual spectrophotometer cuvettes | 96-well or 384-well plates |

| Sample Throughput | Low to medium | High to ultra-high |

| Reagent Volume | Milliliters (mL) | Microliters (µL) |

| Instrumentation | Spectrophotometer | Microplate Reader |

| Primary Use | Detailed kinetic studies, small-scale analysis | High-throughput screening, dose-response curves |

Applications in Enzyme Activity Screening and Quantification

This compound and related nitrophenyl esters are widely used for the quantitative determination of hydrolase activity, particularly for enzymes like lipases and esterases. dergipark.org.trscielo.sa.cr The release of the colored nitrophenol upon hydrolysis provides a straightforward and sensitive method for monitoring enzyme kinetics. dergipark.org.tr These substrates are instrumental in various applications, from discovering new enzymes in large genetic libraries to their use in complex diagnostic and research assays.

High-Throughput Screening of Hydrolase Libraries

High-throughput screening (HTS) is a critical process in biotechnology for discovering novel enzymes with desired properties from large collections, such as metagenomic libraries or mutant enzyme collections. nuvisan.comnih.gov Nitrophenyl-based substrates are well-suited for HTS due to the simplicity and speed of the colorimetric assay.

In a typical HTS campaign for hydrolases, clones from a library are cultured in microplates. After cell lysis, a solution containing a nitrophenyl ester, such as this compound, is added. Clones expressing an active hydrolase will cleave the substrate, leading to the development of a yellow color. nih.gov The intensity of the color, measured by a microplate reader, corresponds to the level of enzyme activity. This method allows for the rapid and simultaneous screening of thousands of clones, enabling the efficient identification of candidates with high enzymatic activity. nih.gov

Table 2: Lipase Activity on Various p-Nitrophenyl Esters

| Substrate | Carbon Chain Length | Vmax (U/mg protein) |

|---|---|---|

| p-Nitrophenyl acetate (B1210297) | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.10 |

| p-Nitrophenyl dodecanoate | C12 | 0.78 |

This table, adapted from studies on wild lipase, demonstrates how enzyme activity can vary with the acyl chain length of the nitrophenyl ester substrate. dergipark.org.trdergipark.org.tr This specificity is a key consideration when selecting a substrate for screening a particular class of hydrolases.

Reporter Gene Assays (e.g., β-galactosidase with ONPG)

While this compound is used for lipases and esterases, a closely related compound, o-Nitrophenyl-β-D-galactopyranoside (ONPG), serves as a classic substrate in reporter gene assays. sigmaaldrich.comcanvaxbiotech.com In these assays, the gene for an easily detectable enzyme, like E. coli β-galactosidase (lacZ), is linked to a promoter of interest. The expression level of the reporter gene, and thus the activity of the promoter, is quantified by measuring the enzyme's activity. nih.gov

The process involves transfecting cells with a plasmid containing the lacZ gene construct. canvaxbiotech.com After a period of expression, the cells are lysed, and the lysate is incubated with ONPG. boneandcancer.org The β-galactosidase enzyme hydrolyzes the colorless ONPG into galactose and yellow o-nitrophenol. libretexts.orgbiocompare.com The amount of o-nitrophenol produced is measured spectrophotometrically at 420 nm, providing a quantitative measure of gene expression. boneandcancer.orgsigmaaldrich.com This system is a powerful tool for studying gene regulation and function.

Immunoassays (e.g., ELISA with β-galactosidase labels)

The same enzymatic system used in reporter gene assays is also applied in immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA). In this application, β-galactosidase is used as an enzyme label conjugated to a detection antibody. biocompare.comnih.gov

In a typical ELISA format, an antigen is immobilized on a microplate well. A primary antibody specific to the antigen is added, followed by a secondary antibody that is conjugated to β-galactosidase. After washing away unbound antibodies, the substrate ONPG is added. rockland.combioscience.co.uk The enzyme label catalyzes the hydrolysis of ONPG, producing a yellow color. The intensity of this color, proportional to the amount of bound enzyme-conjugated antibody, allows for the quantification of the target antigen. rockland.com This method provides a sensitive and quantitative detection system for a wide range of molecules. nih.gov

Monitoring of Industrial Enzymatic Processes

The utilization of this compound as a chromogenic substrate in spectrophotometric assays provides a valuable tool for the real-time or near-real-time monitoring of industrial enzymatic processes, particularly those involving lipases and esterases. This method is predicated on the enzymatic hydrolysis of the this compound, which releases o-nitrophenol. The concentration of the released o-nitrophenol, which is colored, can be quantified spectrophotometrically, thus providing a measure of the enzymatic activity.

In industrial settings, such as the food and dairy industries, maintaining optimal enzyme activity is crucial for product quality and process efficiency. For instance, in the dairy industry, lipase activity in milk is a key quality parameter, and methods based on the release of nitrophenol from substrates like nitrophenyl esters are employed for its determination. While p-nitrophenyl caprylate has been more commonly documented for this purpose, the principles are directly applicable to this compound for monitoring lipases with a preference for C10 acyl chains. The enzymatic reaction can be monitored continuously, allowing for immediate adjustments to process parameters like temperature, pH, or enzyme dosage to maintain optimal performance.

The application of this monitoring technique extends to various bioprocesses where lipases are used, such as in the production of biofuels, detergents, and pharmaceuticals. The conventional approach of taking samples for off-line analysis is often time-consuming, which can delay necessary process adjustments. nih.gov In contrast, automated systems, such as sequential injection analysis, can be integrated with spectrophotometric detection using nitrophenyl esters to provide a much higher sampling frequency. nih.gov This allows for more precise control over the enzymatic process, leading to improved yield and consistency.

A study on lipase activity in milk using p-nitrophenyl caprylate demonstrated the reliability of spectrophotometric methods in a complex industrial matrix. The method was found to be linear over a relevant range of enzyme concentrations, with good precision and recovery. nih.gov Such validation would be essential for the implementation of an assay based on this compound in an industrial quality control setting. The data below illustrates typical parameters for such an assay, extrapolated from studies on similar p-nitrophenyl esters.

Table 1: Illustrative Parameters for Industrial Monitoring of Lipase Activity using a Nitrophenyl Caprate-Based Spectrophotometric Assay

| Parameter | Value / Condition | Rationale / Comment |

| Substrate | This compound | Specific for lipases acting on C10 fatty acid esters. |

| Enzyme Source | Industrial Bioreactor (e.g., dairy, biofuel) | Monitoring lipase/esterase activity is critical for process control. |

| Wavelength (λmax) | ~405-415 nm | This is the typical absorbance maximum for the released nitrophenolate ion. dergipark.org.tr |

| pH | 7.0 - 9.0 | Alkaline pH is required to ensure the released nitrophenol is in its colored phenolate form. |

| Temperature | 25-50°C | Should be optimized for the specific industrial enzyme being used. |

| Monitoring Mode | Continuous (in-line/on-line) or At-line | Allows for real-time process control and quality assurance. nih.gov |

| Detection Range | ~0.05 - 1.60 U/mL | Demonstrates the sensitivity achievable with similar nitrophenyl ester assays. nih.gov |

| Sampling Frequency | Up to 5 samples/hour | Feasible with automated systems like sequential injection analysis. nih.gov |

Challenges and Limitations in Spectrophotometric Determination

Despite the utility of this compound for the spectrophotometric determination of enzyme activity, several challenges and limitations must be considered to ensure accurate and reliable results. These issues stem from the chemical properties of the substrate and the released product, as well as interferences from the sample matrix itself.

One of the primary challenges is the limited solubility of long-chain nitrophenyl esters like this compound in aqueous solutions. This often necessitates the use of organic co-solvents, such as isopropanol (B130326) or acetonitrile, to prepare the substrate stock solution. nih.gov However, these solvents can affect enzyme activity and stability. nih.gov Furthermore, to create a stable substrate emulsion in the aqueous assay medium for the enzyme to act upon, emulsifying agents like gum arabic, Triton X-100, or sodium deoxycholate are often required. The choice of emulsifier is critical, as some can inhibit lipase activity or compete with the substrate. researchgate.net

The stability of the substrate itself is a concern, as this compound can undergo spontaneous, non-enzymatic hydrolysis, particularly at the alkaline pH values required for the assay. This leads to a high background signal, which can compromise the sensitivity and accuracy of the measurement. The rate of this self-hydrolysis can be influenced by temperature and the specific buffer components used.

Another significant limitation is the potential for interference from the sample matrix, especially in industrial applications. For example, in monitoring lipase activity in milk, the turbidity of the sample due to fat globules and proteins can interfere with spectrophotometric measurements. nih.gov This often requires a clarification step or the use of specific reagents to create a transparent solution for analysis. nih.gov Similarly, colored compounds in the reaction medium can absorb light at the same wavelength as o-nitrophenol, leading to inaccurate results.

The pH of the assay is a critical parameter that presents a challenge. While an alkaline pH is necessary to ensure the complete ionization of the released o-nitrophenol to its chromogenic o-nitrophenolate form, high pH can also increase the rate of spontaneous substrate hydrolysis and may not be optimal for the activity of the enzyme being studied. The pKa of the released nitrophenol is a key factor, and any fluctuations in the assay pH can alter the molar extinction coefficient of the chromophore, leading to variability in the results. scielo.sa.cr The relationship between pH, temperature, and absorbance of the product must be carefully controlled for reliable quantification. scielo.sa.cr

Table 2: Summary of Challenges and Mitigation Strategies in Spectrophotometric Assays with this compound

| Challenge / Limitation | Description | Potential Mitigation Strategy |

| Substrate Solubility | This compound has low solubility in aqueous buffers. | Use of organic co-solvents (e.g., isopropanol) and emulsifiers (e.g., gum arabic). researchgate.net Careful selection of emulsifier to avoid enzyme inhibition. |

| Spontaneous Hydrolysis | The ester bond can break non-enzymatically, especially at alkaline pH, increasing background absorbance. | Run parallel blank reactions without the enzyme to subtract the background rate. Optimize pH to balance product color and substrate stability. |

| Matrix Interference | Turbidity or color from the sample (e.g., milk, fermentation broth) can interfere with absorbance readings. nih.gov | Sample pre-treatment (e.g., centrifugation, filtration, use of clarifying reagents). nih.gov Use of a suitable blank. |

| pH Dependence | The absorbance of the released o-nitrophenol is highly dependent on pH. scielo.sa.cr | Maintain a constant, well-buffered pH. The pH must be high enough for full color development but optimal for enzyme activity. |

| Temperature Sensitivity | Enzyme activity and substrate stability are temperature-dependent. Temperature can also affect the pKa and absorbance of nitrophenol. scielo.sa.cr | Perform assays at a constant, controlled temperature. |

| Product Inhibition | The released products, o-nitrophenol and capric acid, may inhibit the enzyme at high concentrations. | Take measurements during the initial phase of the reaction where product concentration is low. |

Advanced Research Applications and Methodological Considerations

o-Nitrophenyl Caprate as a Biochemical Probe for Enzyme Function

This compound serves as a valuable chromogenic substrate for the characterization of enzyme function, particularly for hydrolases like esterases and lipases. Its utility as a biochemical probe stems from the hydrolysis reaction it undergoes in the presence of a catalytically active enzyme. The enzymatic cleavage of the ester bond in this compound releases two products: caprate (capric acid) and o-nitrophenol. The significance of this reaction in a research context is the generation of o-nitrophenol, a compound that exhibits a distinct yellow color, especially under alkaline conditions, and can be quantified spectrophotometrically.

The principle behind using this compound as a probe is straightforward: the rate of the appearance of the yellow o-nitrophenol is directly proportional to the enzymatic activity. This allows for a continuous, real-time assay to determine enzyme kinetics. Researchers can monitor the change in absorbance at a specific wavelength (typically around 410-420 nm) to quantify the amount of o-nitrophenol released over time. This method provides a powerful tool for:

Determining key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

Screening for enzyme inhibitors, where a decrease in the rate of color formation indicates potential inhibitory activity.

Characterizing the substrate specificity of different enzymes by comparing their activity against this compound and other similar esters.

The combination of activity-based protein profiling (ABPP) with microplate assay technology, using probes that elicit a measurable response, has accelerated the process of identifying and characterizing enzymes and their inhibitors. This high-throughput approach is well-suited for substrates like this compound that provide a clear colorimetric signal.

Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions

Molecular docking and simulation are powerful computational techniques used to predict and analyze the interaction between a substrate, such as this compound, and the active site of an enzyme. These in silico methods provide profound insights into the binding affinity, orientation, and stability of the enzyme-substrate complex, which are critical for understanding the mechanism of catalysis.

The process typically involves:

Molecular Docking: A computational algorithm predicts the preferred orientation of this compound when bound to the enzyme's active site. The output is often a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. For example, studies on similar substrates like p-nitrophenyl palmitate with lipase (B570770) have shown binding affinities of -7.6 kcal/mol, indicating a favorable interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to observe the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal the stability of the ligand in the binding pocket and identify key amino acid residues that form hydrogen bonds or other non-covalent interactions with the substrate.

These computational studies are crucial for elucidating the structural basis of enzyme specificity and catalysis. By simulating the interaction of this compound with an enzyme, researchers can visualize how the substrate fits into the active site and identify the residues responsible for stabilizing the transition state of the hydrolysis reaction. This information can be used to engineer enzymes with improved catalytic efficiency or to design novel inhibitors that target the active site.

| Parameter | Description | Typical Use with this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimates the free energy of binding between the ligand (substrate) and the protein (enzyme). More negative values indicate stronger binding. | To predict how tightly this compound binds to an enzyme's active site. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed ligand or protein over the course of a simulation. Lower values indicate greater stability. | To assess the stability of the this compound pose within the binding pocket during an MD simulation. |

| Hydrogen Bonds | Identifies specific hydrogen bond interactions between the substrate and amino acid residues in the active site. | To pinpoint key residues responsible for anchoring this compound in the correct orientation for catalysis. |

Linear Free-Energy Relationships in Biocatalytic Hydrolysis

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are used to investigate reaction mechanisms by correlating changes in reaction rates with the electronic and steric properties of reactants. Applying LFERs to the biocatalytic hydrolysis of a series of esters, including derivatives related to this compound, can provide deep mechanistic insights into how an enzyme's active site interacts with the substrate.

In these studies, researchers synthesize a series of substrates with varying substituents and measure their hydrolysis rates with a specific enzyme. The logarithm of the reaction rate is then plotted against a parameter (e.g., the Hammett σ constant for electronic effects or the Taft E_s parameter for steric effects) that quantifies the property being investigated.

Key findings from such studies on nitrophenyl esters include:

Mechanistic Insights: A linear correlation suggests a consistent reaction mechanism across the series of substrates. Conversely, a non-linear or broken plot can indicate a change in the rate-determining step of the reaction or a complex interplay of factors.

Enzyme Sensitivity: The slope of the LFER plot (e.g., the Hammett ρ value) indicates the sensitivity of the reaction to the electronic effects of the substituents. This can reveal the extent to which charge develops in the transition state and how well the enzyme's active site stabilizes this charge.

Steric Effects: By using substrates with varying degrees of steric hindrance, the Taft LFER can be used to probe the spatial constraints of the enzyme's active site.

These analyses, often supported by computational modeling, help to build a detailed picture of the transition state and the factors that govern the efficiency of enzymatic hydrolysis.

Analytical Methodologies for Hydrolysis Products

Accurate quantification of the products of this compound hydrolysis—o-nitrophenol and capric acid—is essential for kinetic studies and metabolite analysis. While spectrophotometry is commonly used for o-nitrophenol, chromatographic techniques offer simultaneous detection and quantification of multiple components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of chemical compounds. An isocratic or gradient reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of o-nitrophenol and its potential metabolites.

A typical HPLC method for analyzing hydrolysis products would involve the following:

Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as citrate (B86180) or acetate (B1210297) buffer) is used as the eluent. The pH of the mobile phase is a critical parameter that can be adjusted to ensure the optimal separation of acidic compounds like capric acid and o-nitrophenol.

Detection: A UV-Vis detector is set to a wavelength where o-nitrophenol has strong absorbance, such as 274 nm or 290 nm, for sensitive detection.

Quantification: The concentration of each compound is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentrations. The method's validity is confirmed by assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase | |

| Mobile Phase | Methanol: 1% Acetic Acid (70:30) or Methanol: 0.01M Citrate Buffer pH 6.2 (47:53) | |

| Flow Rate | 0.75 - 1.0 mL/min | |

| Detection Wavelength | 274 - 290 nm | |

| Column Temperature | 26-30 °C (Ambient) |

Integration with Other Enzymological Techniques (e.g., Zymography for Enzyme Visualization)

While this compound is primarily used in solution-based assays, its properties can be integrated with other enzymological techniques for a more comprehensive analysis of enzyme function. One such technique is zymography, which is used to visualize enzyme activity directly within a polyacrylamide gel.

Zymography is a powerful method for detecting hydrolytic enzymes based on substrate degradation. The standard procedure involves incorporating a substrate into the polyacrylamide gel matrix during its preparation. After separating protein samples via electrophoresis, the gel is incubated in a suitable buffer, allowing the enzymes to refold and digest the embedded substrate. The gel is then stained, and areas of enzymatic activity appear as clear or differently colored bands against a stained background.

For an enzyme like lipase, a zymogram could theoretically be developed using an o-nitrophenyl ester. The principle would involve:

Casting a polyacrylamide gel containing an emulsion of this compound.

Running the enzyme sample on the gel under non-reducing conditions.

Incubating the gel in a buffer that promotes lipase activity.

Visualizing the bands of lipase activity. The hydrolysis of this compound would release o-nitrophenol. While some substrates form a precipitate that can be seen as a white band, the yellow color of o-nitrophenol might be directly visible or could be enhanced by adjusting the pH of the incubation buffer. This allows for the determination of the molecular weight of the active enzyme forms.

This integration of a chromogenic substrate into a gel-based technique provides spatial information about enzyme activity, complementing the kinetic data obtained from solution-based assays.

Q & A

Q. What are the common applications of o-Nitrophenyl caprate in enzymatic assays, and how is its hydrolysis monitored experimentally?

this compound is widely used as a chromogenic substrate in lipase and esterase assays due to its hydrolysis into o-nitrophenol (a yellow product detectable at 405–420 nm). Experimental protocols typically involve:

- Preparing a substrate solution in organic solvents (e.g., dimethylsulfoxide) and diluting it in buffer (e.g., pH 7.5 Tris-HCl) .

- Measuring kinetic activity via spectrophotometry, with controls for non-enzymatic hydrolysis.

- Ensuring substrate stability by avoiding prolonged exposure to light or extreme temperatures .

Q. What are the standard methods for synthesizing and characterizing this compound?

Synthesis involves esterification of capric acid with o-nitrophenol using carbodiimide coupling agents. Characterization requires:

- Purity analysis : Thin-layer chromatography (TLC) or HPLC with UV detection.

- Structural confirmation : H and C NMR to verify ester bond formation and absence of unreacted precursors.

- Melting point determination : Critical for verifying crystalline structure (e.g., mp 255–257°C for related nitrophenyl esters) .

Q. How should researchers address discrepancies in kinetic data obtained with this compound across different studies?

Discrepancies may arise from variations in substrate concentration, pH, or enzyme source. Mitigation strategies include:

- Standardizing assay conditions (e.g., 100 mM substrate in DMSO, pH 7.5) .

- Reporting full experimental parameters (temperature, buffer composition) to enable cross-study validation .

- Performing triplicate experiments with statistical error bars to account for variability .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability and activity of enzymes using this compound as a substrate?

Enzymatic activity and substrate stability are pH- and temperature-dependent:

- pH effects : Optimal activity for lipases is often observed near pH 7.5–8.0, while acidic conditions (<6.0) may destabilize the substrate .

- Temperature effects : Elevated temperatures (>40°C) can enhance hydrolysis rates but risk denaturing enzymes or degrading the substrate. Stability studies should include pre-incubation at varying temperatures (e.g., 25–60°C) with activity measurements over time .

- Data interpretation : Use Arrhenius plots to model temperature-dependent kinetics and identify activation energies .

Q. What experimental controls are critical when using this compound to study enzyme inhibition or activation?

Rigorous controls ensure data reliability:

- Blank controls : Substrate + buffer without enzyme to quantify non-enzymatic hydrolysis.

- Negative controls : Enzyme + inactive substrate analogs (e.g., non-nitrophenyl esters) to rule out nonspecific interactions.

- Positive controls : Known inhibitors (e.g., Orlistat for lipases) to validate assay sensitivity .

- Replicates : Minimum triplicate runs to assess reproducibility, with error bars indicating standard deviation .

Q. How can researchers resolve contradictions in cytotoxicity data linked to this compound derivatives?

Cytotoxicity mechanisms (e.g., membrane disruption, apoptosis) may vary with concentration and cell type. Approaches include:

- Concentration gradients : Testing a wide range (e.g., 0.1–10 mM) to identify thresholds for cytotoxic effects.

- Cytoprotective agents : Co-administering amino acids (e.g., taurine, L-glutamine) to mitigate toxicity, as demonstrated with structurally related sodium laurate .

- Mechanistic studies : Using fluorescence microscopy to differentiate paracellular (tight junction dilation) vs. transcellular (membrane penetration) effects .

Q. What advanced techniques are recommended for analyzing reaction intermediates during this compound hydrolysis?

Beyond spectrophotometry, employ:

- Stopped-flow spectroscopy : To capture rapid kinetic phases and transient intermediates.

- Mass spectrometry (MS) : For identifying acyl-enzyme intermediates or covalent adducts.

- Molecular dynamics simulations : To model substrate binding and active-site interactions in silico .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility when using this compound?

- Documentation : Provide detailed protocols for substrate preparation, including solvent ratios and storage conditions .

- Data sharing : Submit raw datasets (e.g., absorbance vs. time curves) as supplementary materials for peer review .

- Validation : Compare results with established substrates (e.g., p-nitrophenyl butyrate) to confirm specificity .

Q. What statistical approaches are appropriate for analyzing enzyme kinetics data with this compound?

- Michaelis-Menten analysis : Use nonlinear regression to calculate and , avoiding linear transformations (e.g., Lineweaver-Burk) prone to error .

- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters .

- Outlier detection : Use Grubbs’ test to identify and exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products